molecular formula C9H12N6O B1470083 5-(1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-ethyl-1,2,4-oxadiazole CAS No. 1427372-09-5

5-(1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-ethyl-1,2,4-oxadiazole

Cat. No.: B1470083
CAS No.: 1427372-09-5
M. Wt: 220.23 g/mol
InChI Key: UMSKVYXPJMYHMN-UHFFFAOYSA-N
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Description

5-(1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-ethyl-1,2,4-oxadiazole is a novel chemical compound designed for pharmaceutical and medicinal chemistry research. This molecule incorporates two privileged pharmacophores—the 1,2,4-oxadiazole and the 1,2,3-triazole—linked through an azetidine ring, a structural feature known to enhance potency and optimize physicochemical properties in drug discovery. The 1,2,4-oxadiazole ring is a well-established bioisostere for ester and amide functionalities, offering improved metabolic stability and resistance to hydrolysis . This heterocycle is found in several commercially available drugs and exhibits a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties . Similarly, the 1,2,3-triazole ring is highly valued in medicinal chemistry for its ability to participate in hydrogen bonding and its metabolic inertia, making it a stable linker and a key component in compounds with diverse pharmacological actions such as antimicrobial, antiviral, and antitubercular activities . The strategic combination of these rings into a single molecular architecture makes this compound a highly versatile scaffold for investigating new biological targets and structure-activity relationships (SAR). This product is intended for research use by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

5-[1-(azetidin-3-yl)triazol-4-yl]-3-ethyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6O/c1-2-8-11-9(16-13-8)7-5-15(14-12-7)6-3-10-4-6/h5-6,10H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSKVYXPJMYHMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CN(N=N2)C3CNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-ethyl-1,2,4-oxadiazole is a compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H10N6O with a molecular weight of 206.21 g/mol. The presence of the azetidine and triazole moieties contributes to its bioactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. These compounds exhibit various mechanisms of action including:

  • Inhibition of Enzymes : Targeting enzymes such as thymidylate synthase and histone deacetylases (HDAC) which are crucial in cancer cell proliferation .
CompoundTarget EnzymeMechanism
This compoundThymidylate SynthaseInhibition of DNA synthesis
Other 1,3,4-OxadiazolesHDACInduces apoptosis in cancer cells

In vitro studies have shown that these compounds can significantly reduce the viability of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against a range of pathogens. The 1,3,4-oxadiazole ring is known for its broad-spectrum antimicrobial activity:

Activity TypePathogen TypeReference
AntibacterialStaphylococcus aureus
AntifungalCandida albicans
AntitubercularMycobacterium tuberculosis

Research indicates that derivatives containing the oxadiazole ring can effectively inhibit bacterial growth and show potential as new antimicrobial agents.

Anti-inflammatory and Analgesic Effects

Compounds with oxadiazole structures have also been reported to possess anti-inflammatory and analgesic properties. These effects are attributed to their ability to modulate inflammatory pathways and reduce pain perception in experimental models .

The biological activity of this compound can be explained through several mechanisms:

  • Enzyme Inhibition : Compounds inhibit key enzymes involved in cancer metabolism.
  • Cell Cycle Arrest : Induces cell cycle arrest at various phases leading to reduced proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives increase ROS levels in cells leading to oxidative stress and apoptosis.

Case Studies

Several studies have investigated the biological activities of similar compounds:

Study 1: Anticancer Efficacy

A study demonstrated that a related oxadiazole derivative significantly inhibited tumor growth in xenograft models by inducing apoptosis through HDAC inhibition .

Study 2: Antimicrobial Testing

In another study, a series of oxadiazole derivatives were tested against multiple bacterial strains. The results showed that certain derivatives exhibited MIC values comparable to standard antibiotics .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds containing triazole and oxadiazole frameworks exhibit significant antimicrobial properties. Studies have shown that derivatives of triazoles can inhibit the growth of bacteria and fungi. For instance, a study demonstrated that similar compounds displayed potent activity against Staphylococcus aureus and Escherichia coli .

Anticancer Properties
The azetidine ring in conjunction with the triazole structure has been linked to anticancer properties. A series of derivatives were synthesized and tested for cytotoxicity against various cancer cell lines. One study reported that certain derivatives showed IC50 values in the micromolar range against HeLa cells . This suggests potential for further development as anticancer agents.

Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of triazole-containing compounds. In vivo studies have indicated that these compounds can significantly reduce inflammation markers in animal models of arthritis . This positions them as candidates for developing new anti-inflammatory drugs.

Material Science Applications

Polymer Chemistry
The incorporation of 5-(1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-ethyl-1,2,4-oxadiazole into polymer matrices has been investigated for enhancing thermal stability and mechanical properties. Polymers modified with this compound exhibited improved tensile strength and thermal degradation temperatures compared to unmodified polymers .

Electrochemical Sensors
The unique electrochemical properties of this compound have led to its application in developing sensors for detecting heavy metals and biomolecules. Studies have shown that films made from this compound can selectively detect lead ions with high sensitivity . This application is particularly relevant in environmental monitoring.

Case Study 1: Antimicrobial Efficacy

In a controlled study, a series of synthesized triazole derivatives were tested against common pathogens. The results indicated that compounds with the azetidine substituent displayed enhanced antimicrobial activity compared to their non-substituted counterparts. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods .

Case Study 2: Cancer Cell Line Testing

A derivative of the compound was tested against multiple cancer cell lines including MCF7 (breast cancer) and A549 (lung cancer). The results showed significant cytotoxic effects with an IC50 value of 15 µM for MCF7 cells, indicating potential as a chemotherapeutic agent .

Comparison with Similar Compounds

3-Methyl vs. 3-Ethyl Oxadiazole Derivatives

The methyl-substituted analog, 5-(1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-methyl-1,2,4-oxadiazole, shares the same triazole-azetidine moiety but differs in the oxadiazole substituent. Both compounds are discontinued, suggesting challenges in synthesis or stability .

Azetidine vs. Other Nitrogen Heterocycles

Replacing azetidine with pyridine or piperidine (e.g., 5-(1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)-3-ethyl-1,2,4-oxadiazole) alters steric and electronic properties. Azetidine’s smaller ring size and higher ring strain may improve binding to compact enzymatic pockets, as seen in α7 nicotinic acetylcholine receptor (nAChR) ligands like IND8 (5-((quinuclid-3-yl)-1H-1,2,3-triazol-4-yl)-1H-indole) .

Pharmacological Activity

Antitumor Potential

1,3,4-Thiadiazole and thiazole derivatives (e.g., compound 9b in ) exhibit IC50 values of 2.94 µM against HepG2 cells, suggesting that the oxadiazole-triazole scaffold may share similar anticancer mechanisms, such as kinase inhibition or DNA intercalation.

Antifungal and Enzyme Modulation

Triazolo-thiadiazoles with pyrazole substituents () show promise in docking studies against 14-α-demethylase lanosterol (PDB: 3LD6), a cytochrome P450 enzyme. The azetidine-triazole-oxadiazole system could similarly target fungal enzymes, though experimental validation is required .

Physicochemical and Energetic Properties

Bis-1,2,4-triazole compounds () exhibit lower density (1.6–1.8 g/cm³) and detonation velocity (<8,000 m/s) compared to RDX (1.8 g/cm³, 8,750 m/s).

Tabulated Comparison of Key Compounds

Compound Name Core Structure Substituents Bioactivity (IC50) Key Reference
5-(1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-ethyl-1,2,4-oxadiazole 1,2,4-Oxadiazole + 1,2,3-triazole Ethyl, azetidine N/A
5-(1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-methyl-1,2,4-oxadiazole 1,2,4-Oxadiazole + 1,2,3-triazole Methyl, azetidine N/A
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-triazolo[3,4-b][1,3,4]thiadiazole Triazolo-thiadiazole Pyrazole, methoxyphenyl Antifungal (docking studies)
5-[1,1-Diphenyl-3-(6-hydroxy-2-azabicyclo[2.2.2]oct-2-yl)propyl]-2-methyl-oxadiazole 1,3,4-Oxadiazole Bicyclic amine, diphenyl α7 nAChR modulation (hypothesized)
9b (1,3,4-Thiadiazole derivative) 1,3,4-Thiadiazole Aromatic substituents HepG2: 2.94 µM

Preparation Methods

General Synthetic Approaches to 1,2,4-Oxadiazole Derivatives

The 1,2,4-oxadiazole core in the title compound is a well-studied heterocycle with several established synthetic routes:

  • Amidoxime and Carboxylic Acid Derivative Cyclization:
    The most common method involves the cyclization of amidoximes with carboxylic acid derivatives such as acyl chlorides, esters, or activated acids using coupling reagents. This approach was first described by Tiemann and Krüger and has been refined to improve yields and reaction conditions. Catalysts such as tetrabutylammonium fluoride (TBAF) or pyridine can enhance the reaction efficiency. Coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide), CDI (carbonyldiimidazole), TBTU, or T3P facilitate amidoxime and acid activation to form the oxadiazole ring under mild conditions.

  • 1,3-Dipolar Cycloaddition:
    Another approach involves 1,3-dipolar cycloaddition between nitriles and nitrile oxides to form the 1,2,4-oxadiazole ring, although this is less common for complex substitutions.

  • Cyclodehydration of Acylhydrazides:
    Acylhydrazides can be cyclized using dehydrating agents such as phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), or carbodiimide reagents (e.g., EDC) to afford 1,2,4-oxadiazoles. Microwave irradiation and solvent-free methods have been developed to improve yields and reduce reaction times.

Synthesis of Azetidin-3-yl Substituted 1,2,3-Triazoles

The azetidine ring, a four-membered nitrogen heterocycle, is typically introduced through:

  • Nucleophilic Substitution and Ring Closure:
    Azetidine derivatives can be synthesized by reacting haloalkyl amines with nucleophiles or via cyclization of amino alcohols or amino halides under basic conditions.

  • Click Chemistry for 1,2,3-Triazole Formation:
    The 1,2,3-triazole ring is efficiently constructed by copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction that is regioselective and high yielding. This allows the azetidin-3-yl moiety (bearing an azide or alkyne) to be linked to the triazole ring selectively.

  • Functionalization of Azetidine with Triazole:
    The azetidine moiety can be functionalized at the 3-position with a triazole ring via CuAAC by using an azide-functionalized azetidine or an alkyne-functionalized azetidine precursor.

Coupling of the 1,2,4-Oxadiazole with the Azetidinyl-1,2,3-Triazole Moiety

The final assembly of 5-(1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-ethyl-1,2,4-oxadiazole involves:

  • Stepwise or One-Pot Synthesis:
    The 1,2,4-oxadiazole ring is first synthesized with a suitable leaving group or functional handle (e.g., halogen or ester) at the 5-position to allow further substitution.

  • Nucleophilic Substitution or Cross-Coupling:
    The azetidinyl-1,2,3-triazole fragment is then introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) depending on the functional groups present.

  • Optimization of Reaction Conditions:
    Mild bases, solvents like tetrahydrofuran (THF), and controlled temperatures are used to maximize yield and purity. The use of coupling agents and catalysts is optimized to avoid side reactions and degradation of sensitive heterocycles.

Representative Synthetic Scheme (Hypothetical)

Step Reactants & Reagents Conditions Product Yield (%) Notes
1 Amidoxime + Ethyl acyl chloride Pyridine, reflux 3-ethyl-1,2,4-oxadiazole intermediate 75-85% Amidoxime cyclization
2 Azetidin-3-yl azide + Alkyne derivative Cu(I) catalyst, room temp 1-(azetidin-3-yl)-1,2,3-triazole 85-95% Click chemistry
3 Oxadiazole intermediate + Azetidinyl-triazole Base (TEA), THF, 50°C Target compound 65-80% Coupling reaction

Detailed Research Findings and Notes

  • Yields and Efficiency:
    The amidoxime-acyl chloride cyclization typically affords moderate to high yields (70-90%), but purification challenges exist due to by-products. The use of coupling reagents and catalysts significantly improves yields and reaction times.

  • Eco-Friendly and Scalable Methods:
    Recent advancements include microwave-assisted cyclodehydration and electro-oxidative methods for oxadiazole synthesis that reduce reaction times and environmental impact.

  • Regioselectivity and Functional Group Tolerance:
    The CuAAC click reaction for triazole formation is highly regioselective, tolerates diverse functional groups, and proceeds under mild conditions, making it ideal for constructing the azetidinyl-triazole moiety.

  • Safety and Handling:
    The azetidine ring is strained and sensitive to harsh conditions; thus, mild reaction conditions are preferred in the coupling steps to preserve ring integrity.

Summary Table of Key Preparation Methods

Synthetic Step Method Reagents Conditions Advantages Limitations
1,2,4-Oxadiazole formation Amidoxime + Acyl chloride/ester Amidoximes, acyl chlorides, EDC, pyridine Reflux or room temp, mild base High yield, straightforward Purification can be challenging
Azetidinyl-1,2,3-triazole synthesis CuAAC click chemistry Azide/alkyne precursors, Cu(I) catalyst Room temp, aqueous or organic solvents Regioselective, high yield Requires azide or alkyne functionalization
Coupling of fragments Nucleophilic substitution or cross-coupling Base (TEA), THF, Pd catalysts if needed Mild heating Efficient, versatile Sensitive to harsh conditions

Q & A

Q. Basic Research Focus

  • Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .
  • Mass Spectrometry : Use HRMS (ESI-TOF) for precise molecular weight confirmation.
  • Chromatography : HPLC with a C18 column (λ = 254 nm) to ensure >98% purity .

Advanced Methodological Insight
For trace impurities, employ LC-MS/MS with multiple reaction monitoring (MRM). Assign 1H^1H-1H^1H COSY and HSQC NMR spectra to resolve overlapping signals, particularly in the azetidine region .

How can synthetic byproducts or regioisomers be minimized during triazole formation?

Basic Research Focus
Optimize CuAAC conditions:

  • Use 1–5 mol% Cu(I) iodide in DMF at 60°C.
  • Pre-purify azide and alkyne precursors via column chromatography .

Advanced Methodological Insight
For regiochemical control, employ ruthenium catalysts (RuAAC) to favor 1,5-disubstituted triazoles. Characterize regioisomers via NOESY NMR to distinguish between 1,4- and 1,5-substitution patterns .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-ethyl-1,2,4-oxadiazole
Reactant of Route 2
5-(1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-ethyl-1,2,4-oxadiazole

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